molecular formula C8H11BrN2O2 B5589812 ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

Cat. No.: B5589812
M. Wt: 247.09 g/mol
InChI Key: CVIBYCFOGAXTBZ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4th position, two methyl groups at the 1st and 3rd positions, and an ethyl ester group at the 5th position. It is often used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the bromination of 1,3-dimethyl-1H-pyrazole-5-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound may also interact with various molecular targets, including receptors and ion channels, modulating their activity and leading to physiological effects .

Comparison with Similar Compounds

Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds such as:

    Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    Ethyl 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylate: Contains a fluorine atom, which can significantly alter its chemical properties and biological interactions.

    Ethyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylate:

Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right.

Biological Activity

Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H11BrN2O2C_8H_{11}BrN_2O_2 and a molecular weight of approximately 247.09 g/mol. The compound features a bromine atom at the 4th position, two methyl groups at the 1st and 3rd positions, and an ethyl ester group at the 5th position, which contribute to its unique reactivity and biological properties .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives, including this compound. Notably:

  • Cytotoxicity : The compound has shown cytotoxic effects in various cancer cell lines. For instance, it demonstrated significant inhibition in MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating considerable potency .
  • Mechanism of Action : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes or receptors, thereby modulating their activity. This mechanism is crucial for its potential use in cancer therapeutics .

Anti-inflammatory and Analgesic Properties

Similar compounds within the pyrazole family have been reported to possess anti-inflammatory and analgesic properties. This compound is hypothesized to exhibit similar activities based on structural analogies with other pyrazoles that have been tested for these effects .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other halogenated pyrazoles:

Compound NameMolecular FormulaUnique Features
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylateC8H11ClN2O2C_8H_{11}ClN_2O_2Contains chlorine; may exhibit different reactivity
Ethyl 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylateC8H11FN2O2C_8H_{11}FN_2O_2Contains fluorine; altered biological interactions
Ethyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylateC8H11IN2O2C_8H_{11}IN_2O_2Iodine may enhance lipophilicity

These compounds demonstrate how variations in halogen atoms can influence biological activity and pharmacological profiles.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition : The bromine atom and ester group play critical roles in binding affinity and specificity towards enzymes involved in cancer progression or inflammation.

Receptor Modulation : The compound may also interact with various receptors, potentially leading to physiological effects that can be harnessed for therapeutic purposes .

Case Studies

Recent studies have provided insights into the practical applications of this compound:

  • Study on Anticancer Activity : A study conducted by Bouabdallah et al. found that derivatives of pyrazoles exhibited significant cytotoxicity against HepG2 (liver cancer) cells, indicating a promising avenue for further research into ethyl 4-bromo derivatives .
  • Antibacterial Screening : Research exploring the antibacterial properties showed effective inhibition against specific bacterial strains, supporting its potential as a new antimicrobial agent .

Properties

IUPAC Name

ethyl 4-bromo-2,5-dimethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-4-13-8(12)7-6(9)5(2)10-11(7)3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIBYCFOGAXTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5775-89-3
Record name Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5775-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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